molecular formula C23H22N4O4 B2393801 N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-75-3

N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2393801
CAS RN: 941963-75-3
M. Wt: 418.453
InChI Key: MGGSSPIPMOSMGM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

One area of scientific research involving related pyrazole-acetamide derivatives focuses on synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes are constructed from pyrazole-acetamide derivatives and have been studied for their antioxidant activity. The study involved characterizing these complexes using various spectroscopic techniques and evaluating their antioxidant potential through in vitro assays. The findings suggest that these ligands and their complexes exhibit significant antioxidant activity, which could have implications for developing new therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Potential Antipsychotic Agents

Another area of exploration is the development of novel potential antipsychotic agents. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds, unlike clinically available antipsychotic agents, did not interact with dopamine receptors, suggesting a different mechanism of action. This research provides a foundation for the development of new antipsychotic medications that might offer benefits over existing treatments, particularly for patients who are resistant to traditional dopamine antagonist therapies (Wise et al., 1987).

Computational and Pharmacological Evaluation

Further investigations into pyrazole and related compounds include computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives. These studies assess the compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) provided insights into the potential mechanisms of action and therapeutic applications of these compounds. This research highlights the versatility of pyrazole derivatives in drug development, offering promising avenues for new treatments across a range of conditions (Faheem, 2018).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-4-6-16(7-5-15)20-13-21-23(29)26(8-9-27(21)25-20)14-22(28)24-17-10-18(30-2)12-19(11-17)31-3/h4-13H,14H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGSSPIPMOSMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.